molecular formula C27H25ClF3N3O2 B1412278 Taranabant ((1R,2R)stereoisomer) CAS No. 701977-00-6

Taranabant ((1R,2R)stereoisomer)

Cat. No.: B1412278
CAS No.: 701977-00-6
M. Wt: 516 g/mol
InChI Key: QLYKJCMUNUWAGO-HXOBKFHXSA-N
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Description

Taranabant ((1R,2R)stereoisomer) is a highly potent and selective cannabinoid 1 receptor inverse agonist. It is the R-enantiomer of Taranabant, which means it is one of the two stereoisomers of the compound. This compound has been studied for its potential therapeutic applications, particularly in the field of obesity and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taranabant ((1R,2R)stereoisomer) involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of Taranabant ((1R,2R)stereoisomer) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The production methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Taranabant ((1R,2R)stereoisomer) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, cyanide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Taranabant ((1R,2R)stereoisomer) may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

Taranabant ((1R,2R)stereoisomer) exerts its effects by acting as an inverse agonist at the cannabinoid 1 receptor. This receptor is involved in the regulation of appetite, energy balance, and metabolism. By binding to this receptor, Taranabant ((1R,2R)stereoisomer) reduces the activity of the receptor, leading to decreased appetite and increased energy expenditure. The molecular targets and pathways involved include the endocannabinoid system and related signaling cascades .

Comparison with Similar Compounds

Uniqueness: Taranabant ((1R,2R)stereoisomer) is unique due to its specific stereochemistry, which contributes to its high potency and selectivity for the cannabinoid 1 receptor. This stereoisomer has been shown to have distinct pharmacological properties compared to its S-enantiomer and other similar compounds .

Properties

IUPAC Name

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKJCMUNUWAGO-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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